(4E)-2-(1H-benzimidazol-2-yl)-4-[(dimethylamino)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzimidazole ring fused to a pyrazolone structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both benzimidazole and pyrazolone moieties suggests it may exhibit diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and formic acid, the benzimidazole core is synthesized through a cyclization reaction.
Pyrazolone Formation: The pyrazolone ring is formed by reacting ethyl acetoacetate with hydrazine hydrate, followed by cyclization.
Condensation Reaction: The final step involves the condensation of the benzimidazole derivative with the pyrazolone derivative in the presence of a suitable base, such as sodium ethoxide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyrazolone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The benzimidazole moiety is known for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit certain enzymes and receptors makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials, including polymers and dyes, due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA, inhibiting DNA synthesis and function, which is crucial in its antimicrobial and anticancer activities. The pyrazolone moiety can interact with enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-METHYL-1H-PYRAZOL-3-ONE: Similar structure but lacks the dimethylamino group.
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-METHYL-1H-PYRAZOL-3-ONE: Similar structure but lacks the methylene group.
Uniqueness
The unique combination of the benzimidazole and pyrazolone rings, along with the dimethylamino and methylene groups, gives 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15N5O |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
(4E)-2-(1H-benzimidazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C14H15N5O/c1-9-10(8-18(2)3)13(20)19(17-9)14-15-11-6-4-5-7-12(11)16-14/h4-8H,1-3H3,(H,15,16)/b10-8+ |
InChI Key |
ZBRXMKUILZNZLR-CSKARUKUSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/N(C)C)C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC1=NN(C(=O)C1=CN(C)C)C2=NC3=CC=CC=C3N2 |
solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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